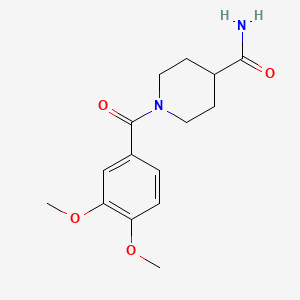![molecular formula C20H19NO3 B5680576 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5680576.png)
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione
描述
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione, also known as BHQ or Black Hole Quencher, is a fluorescent quencher used in molecular biology and biochemistry research. BHQ is widely used in the development of oligonucleotide probes, biosensors, and other molecular detection systems.
作用机制
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione acts as a quencher by absorbing the energy from the excited state of a fluorophore, thereby reducing its fluorescence intensity. 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione has a high extinction coefficient, which allows it to efficiently quench the fluorescence of nearby fluorophores. This property makes 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione an ideal quencher for FRET assays and other molecular detection systems.
Biochemical and Physiological Effects
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione does not have any known biochemical or physiological effects. It is an inert compound that is used solely for research purposes.
实验室实验的优点和局限性
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione has several advantages in lab experiments. It has a high extinction coefficient and low fluorescence quantum yield, which makes it an efficient quencher. 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione is also stable and does not degrade over time. However, 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione has some limitations. It has a narrow absorption spectrum, which limits its use in certain applications. 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione also has a relatively low quenching efficiency compared to other quenchers.
未来方向
There are several future directions for the use of 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione in research. One potential application is in the development of biosensors for the detection of pathogens and other biomolecules. 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione could also be used in the development of new FRET assays for the detection of protein-protein interactions. Additionally, the synthesis of new 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione derivatives with improved properties could lead to new applications in molecular detection and imaging.
Conclusion
In conclusion, 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione is a widely used fluorescent quencher in molecular biology and biochemistry research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione has several advantages in lab experiments, and its use in research is expected to continue to grow in the future.
科学研究应用
2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione is widely used in molecular biology and biochemistry research. It is used as a quencher in the development of oligonucleotide probes, biosensors, and other molecular detection systems. 2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione is also used in fluorescence resonance energy transfer (FRET) assays to detect DNA and RNA interactions.
属性
IUPAC Name |
2-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-21(4-2)14-10-9-13(18(22)12-14)11-17-19(23)15-7-5-6-8-16(15)20(17)24/h5-12,22H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALYXCMTVLMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5680499.png)

![1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680514.png)

![3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5680519.png)
![5-cyclopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5680526.png)
![N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680527.png)
![1-(4-fluorophenyl)-4-(2-oxa-7-azaspiro[4.5]dec-7-yl)-4-oxobutan-1-one](/img/structure/B5680538.png)

![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine](/img/structure/B5680557.png)


![2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5680580.png)
![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)